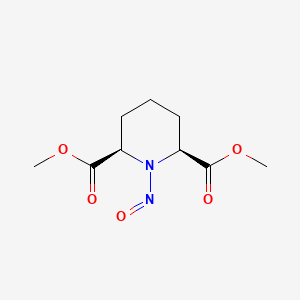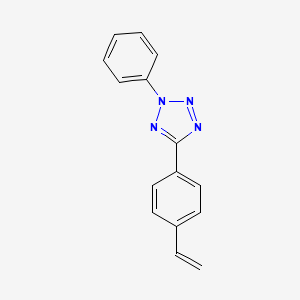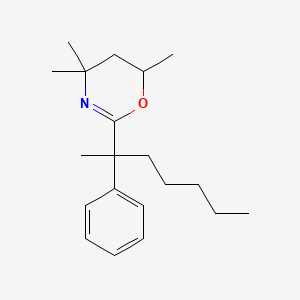
3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with the molecular formula C22H37ClN2. It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties and wide range of applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-dodecylimidazole with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazolium salts with different functional groups .
Applications De Recherche Scientifique
3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also binds to specific proteins, inhibiting their function and affecting cellular processes .
Molecular Targets and Pathways:
Membrane Disruption: The compound integrates into lipid bilayers, causing structural changes and increased permeability.
Protein Binding: It interacts with enzymes and other proteins, altering their activity and leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
1-Dodecyl-3-methylimidazolium chloride: Similar in structure but with a methyl group instead of a benzyl group.
1-Benzyl-3-dodecyl-2-methylimidazolium chloride: Similar but with a methyl group on the imidazole ring.
Uniqueness: 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of a benzyl group and a long dodecyl chain, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Propriétés
Numéro CAS |
23785-05-9 |
|---|---|
Formule moléculaire |
C22H37ClN2 |
Poids moléculaire |
365.0 g/mol |
Nom IUPAC |
3-benzyl-1-dodecyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C22H36N2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-23-18-19-24(21-23)20-22-15-12-11-13-16-22;/h11-13,15-16,18-19H,2-10,14,17,20-21H2,1H3;1H |
Clé InChI |
HVUKATMIYDUATC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[NH+]1CN(C=C1)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
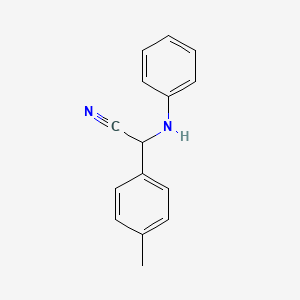
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)

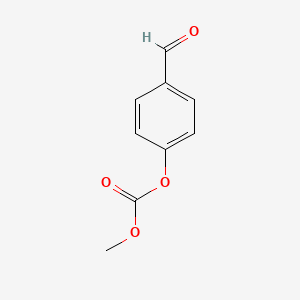
![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
